- Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-E, Synthesis, 2015, 47(23), 3758-3766
Cas no 91419-48-6 (Tert-butyl 4-carbamoylpiperidine-1-carboxylate)
91419-48-6 structure
Product Name:Tert-butyl 4-carbamoylpiperidine-1-carboxylate
CAS No:91419-48-6
MF:C11H20N2O3
MW:228.288103103638
MDL:MFCD02180953
CID:61510
PubChem ID:253659758
Update Time:2024-10-26
Tert-butyl 4-carbamoylpiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1-N-Boc-Piperidine-4-carboxamide
- 1-Piperidinecarboxylic acid, 4-(aminocarbonyl)-, 1,1-dimethylethyl ester
- 1-(tert-Butoxycarbonyl)-4-piperidinecarboxamide
- 1-Boc-Piperidine-4-Carboxamide
- 1-(TERT-BUTOXYCARBONYL)PIPERIDINE-4-CARBOXAMIDE
- N-Boc-4-Piperidinecarboxamide
- tert-Butyl 4-(aminocarbonyl)-piperidine-1-carboxylate
- TERT-BUTYL 4-(AMINOCARBONYL)TETRAHYDROPYRIDINE-1(2H)-CARBOXYLATE
- tert-butyl 4-carbamoylpiperidine-1-carboxylate
- 1-Boc-4-piperidinecarboxamide
- tert-Butyl 4-Carbamoyl-1-piperidinecarboxylate
- 4-Carbamoyl-1-piperidinecarboxylic Acid tert-Butyl Ester
- tert-Butyl 4-(aminocarbonyl)tetrahydropyridine-1-carboxylate
- N-BOC-4-Piperidine Carboxamide
- 1-N-Boc-4-piperidinecarboxamide
- 1-N-Boc-Isonipecotamide
- 4-CARBAMOYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- 1-tert-butoxycarbonylpiperidine-4-carboxamide
- 1-
- 1,1-Dimethylethyl 4-(aminocarbonyl)-1-piperidinecarboxylate (ACI)
- 1-tert-Butoxycarbonylpiperidyl-4-carboxamide
- 1-tert-Butyloxycarbonyl piperidine-4-carboxylic acid amide
- N-tert-Butoxycarbonylpiperidine-4-carboxamide
- AKOS001788038
- CCG-48829
- AC-7692
- SR-01000095674-1
- SR-01000095674
- SMR000093928
- SCHEMBL557431
- AB11456
- tert-Butyl 4-(aminocarbonyl)-1-piperidinecarboxylate
- MLS000116974
- IDI1_018902
- J-503656
- 91419-48-6
- 4-carbamoylpiperidine-1-carboxylic acid tert-butyl ester
- F6660-4738
- TL 00951
- SR-01000095674-3
- Z101185912
- SY050821
- 4-CARBAMOYLPIPERIDINE, N1-BOC PROTECTED
- DTXSID80370854
- Maybridge3_007515
- HMS2245F06
- DB-013747
- CHEMBL1443143
- tert-butyl-4-carbamoylpiperidine-1-carboxylate
- HMS1452H15
- TERT-BUTYL 4-(AMINOCARBONYL)PIPERIDINE-1-CARBOXYLATE
- YHFUWPUJUMZXBD-UHFFFAOYSA-N
- B3892
- EN300-56514
- Oprea1_340979
- N-BOC-4-Pieridinecarboxamide
- CS-W007674
- MFCD02180953
- PS-6022
- STL185456
- Tert-butyl 4-carbamoylpiperidine-1-carboxylate
-
- MDL: MFCD02180953
- Inchi: 1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-8(5-7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)
- InChI Key: YHFUWPUJUMZXBD-UHFFFAOYSA-N
- SMILES: O=C(N1CCC(C(N)=O)CC1)OC(C)(C)C
Computed Properties
- Exact Mass: 228.14700
- Monoisotopic Mass: 228.147
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 72.6
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.123
- Melting Point: 164.0 to 168.0 deg-C
- Boiling Point: 384.4°Cat760mmHg
- Flash Point: 186.3°C
- Refractive Index: 1.498
- PSA: 72.63000
- LogP: 1.75700
Tert-butyl 4-carbamoylpiperidine-1-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
Tert-butyl 4-carbamoylpiperidine-1-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Tert-butyl 4-carbamoylpiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0363-25g |
4-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester |
91419-48-6 | 96% | 25g |
720.84CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0363-100g |
4-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester |
91419-48-6 | 96% | 100g |
2018.34CNY | 2021-05-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T139431-100g |
Tert-butyl 4-carbamoylpiperidine-1-carboxylate |
91419-48-6 | ≥95.0% | 100g |
¥436.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T139431-1g |
Tert-butyl 4-carbamoylpiperidine-1-carboxylate |
91419-48-6 | ≥95.0% | 1g |
¥29.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T139431-25g |
Tert-butyl 4-carbamoylpiperidine-1-carboxylate |
91419-48-6 | ≥95.0% | 25g |
¥287.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T139431-5g |
Tert-butyl 4-carbamoylpiperidine-1-carboxylate |
91419-48-6 | ≥95.0% | 5g |
¥75.90 | 2023-08-31 | |
| AstaTech | 56580-25/G |
1-N-BOC-ISONIPECOTAMIDE |
91419-48-6 | 97% | 25g |
$85 | 2023-09-17 | |
| AstaTech | 56580-100/G |
1-N-BOC-ISONIPECOTAMIDE |
91419-48-6 | 97% | 100g |
$212 | 2023-09-17 | |
| AstaTech | 56580-500/G |
1-N-BOC-ISONIPECOTAMIDE |
91419-48-6 | 97% | 500g |
$POA | 2023-09-17 | |
| Alichem | A129005082-100g |
tert-Butyl 4-carbamoylpiperidine-1-carboxylate |
91419-48-6 | 97% | 100g |
$261.80 | 2023-08-31 |
Tert-butyl 4-carbamoylpiperidine-1-carboxylate Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Water ; 16 h, rt
Reference
Production Method 2
Reaction Conditions
1.1 Catalysts: (SP-4-2)-(1,2-Ethanediamine-κN1,κN2)bis(nitrato-κO)palladium Solvents: Methanol ; 16 h, 60 °C
Reference
- Conversion of aldoximes into nitriles and amides under mild conditions, Organic & Biomolecular Chemistry, 2013, 11(15), 2466-2472
Production Method 3
Reaction Conditions
1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride , Sulfuric acid magnesium salt (1:1) Solvents: Methanol ; 2 h, rt
2.1 Catalysts: (SP-4-2)-(1,2-Ethanediamine-κN1,κN2)bis(nitrato-κO)palladium Solvents: Methanol ; 16 h, 60 °C
2.1 Catalysts: (SP-4-2)-(1,2-Ethanediamine-κN1,κN2)bis(nitrato-κO)palladium Solvents: Methanol ; 16 h, 60 °C
Reference
- Conversion of aldoximes into nitriles and amides under mild conditions, Organic & Biomolecular Chemistry, 2013, 11(15), 2466-2472
Production Method 4
Reaction Conditions
1.1 Reagents: Triethylamine
2.1 Reagents: Sodium hydroxide Solvents: Water
3.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate , Ammonia
2.1 Reagents: Sodium hydroxide Solvents: Water
3.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate , Ammonia
Reference
- Novel potent antagonists of human neuropeptide Y Y5 receptors. Part 2: substituted benzo[a]cycloheptene derivatives, Bioorganic & Medicinal Chemistry Letters, 2002, 12(5), 757-761
Production Method 5
Reaction Conditions
1.1 Reagents: Triethylamine , Ammonium carbonate , O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Acetonitrile ; 8 h, rt
Reference
- General Ser/Thr Kinases Pharmacophore Approach for Selective Kinase Inhibitors Search as Exemplified by Design of Potent and Selective Aurora A Inhibitors, Chemical Biology & Drug Design, 2016, 88(1), 54-65
Production Method 6
Reaction Conditions
1.1 Reagents: Formamide , Sodium methoxide Solvents: Methanol , Tetrahydrofuran ; 5 min, rt
1.2 Solvents: Tetrahydrofuran ; 24 h, rt
1.2 Solvents: Tetrahydrofuran ; 24 h, rt
Reference
- Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide, Synthesis, 2016, 48(10), 1550-1560
Production Method 7
Reaction Conditions
Reference
- Tetrazole analogs of GABA-mimetic agents, European Journal of Medicinal Chemistry, 1984, 19(2), 181-6
Production Method 8
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate , Ammonia
2.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate , Ammonia
Reference
- Novel potent antagonists of human neuropeptide Y Y5 receptors. Part 2: substituted benzo[a]cycloheptene derivatives, Bioorganic & Medicinal Chemistry Letters, 2002, 12(5), 757-761
Production Method 9
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 0 °C → rt; 3 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, 0 °C
2.1 Reagents: Triethylamine , Ammonium chloride , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, 0 °C
2.1 Reagents: Triethylamine , Ammonium chloride , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 6 h, rt
Reference
- Trisubstituted Thieno[3,2-b]pyrrole 5-Carboxamides as Potent Inhibitors of Alphaviruses, Journal of Medicinal Chemistry, 2015, 58(23), 9196-9213
Tert-butyl 4-carbamoylpiperidine-1-carboxylate Raw materials
- Di-tert-butyl dicarbonate
- Boc-Inp-OH
- tert-Butyl 4-formylpiperidine-1-carboxylate
- Ethyl piperidine-4-carboxylate
- 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate
- 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate
- 1,1-Dimethylethyl Ester 4-(Hydroxyimino)methyl-1-piperidinecarboxylic Acid
Tert-butyl 4-carbamoylpiperidine-1-carboxylate Preparation Products
Tert-butyl 4-carbamoylpiperidine-1-carboxylate Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:91419-48-6)Tert-butyl 4-carbamoylpiperidine-1-carboxylate
Order Number:A10870
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:28
Price ($):211.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:91419-48-6)N-Boc-哌啶-4-甲酰胺
Order Number:LE26659575
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:57
Price ($):discuss personally
Email:18501500038@163.com
Tert-butyl 4-carbamoylpiperidine-1-carboxylate Related Literature
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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